molecular formula C17H20FN3O B2611292 5-Fluoro-2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380169-22-0

5-Fluoro-2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2611292
CAS No.: 2380169-22-0
M. Wt: 301.365
InChI Key: RMWOVFPVBXKUFI-UHFFFAOYSA-N
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Description

5-Fluoro-2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a fluorinated pyrimidine ring, which is known for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5-fluoropyrimidine with 1-[(2-methylphenyl)methyl]piperidin-4-ol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

5-Fluoro-2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The fluorine atom and the pyrimidine ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.

    2-Fluoropyridine: Another fluorinated heterocycle with applications in medicinal chemistry.

    4-Fluoropyrimidine: A structural isomer with different chemical properties and applications.

Uniqueness

5-Fluoro-2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine moiety linked to the pyrimidine ring via an ether linkage further differentiates it from other similar compounds, potentially offering unique interactions and applications.

Properties

IUPAC Name

5-fluoro-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c1-13-4-2-3-5-14(13)12-21-8-6-16(7-9-21)22-17-19-10-15(18)11-20-17/h2-5,10-11,16H,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWOVFPVBXKUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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